LogP and LogD vs Dimethoxyphenyl 4-Carboxamide Analog
N‑cyclohexyl‑1‑methyl‑5‑pyrrol‑1‑ylpyrazole‑4‑carboxamide (target) exhibits a measured logP of 3.05 and logD₇.₄ of 3.05 . The closest commercially available 4‑carboxamide analog, N‑(2,4‑dimethoxyphenyl)‑1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide, shows a logP of 2.69 .
Comparator: logP 2.69
Δ +0.36
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD₇.₄) |
|---|---|
| Target Compound Data | logP = 3.05; logD₇.₄ = 3.05 |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: logP = 2.69; logD₇.₄ = 2.69 |
| Quantified Difference | ΔlogP = +0.36; ΔlogD₇.₄ = +0.36 |
| Conditions | Calculated properties reported by ChemDiv vendor datasheets for both compounds under identical algorithmic method. |
Why This Matters
A ΔlogP of +0.36 corresponds to a ~2.3-fold increase in lipophilicity, which modulates passive membrane permeability, plasma protein binding, and CYP-mediated clearance potential—critical parameters for compound selection in phenotypic screening cascades.
